molecular formula C16H17FN2O4S B297054 N-(2-fluorophenyl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide

N-(2-fluorophenyl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide

Cat. No.: B297054
M. Wt: 352.4 g/mol
InChI Key: PZONKBOELXESJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluorophenyl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide, also known as FMME, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields, including medicine, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes and binding to various proteins. Additionally, this compound has been shown to induce apoptosis in cancer cells, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of various enzymes, including carbonic anhydrase and acetylcholinesterase. Additionally, this compound has been shown to bind to various proteins, including human serum albumin and alpha-1-acid glycoprotein.
In vivo studies have shown that this compound has anti-cancer and anti-inflammatory properties. It has been shown to inhibit the growth of various cancer cells and reduce inflammation in various animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-(2-fluorophenyl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, this compound has been shown to be an effective carrier for various drugs, which may be useful in drug delivery studies.
However, there are also limitations to using this compound in lab experiments. It has been shown to be toxic to some cells at high concentrations, which may limit its use in certain experiments. Additionally, this compound has not been extensively studied in vivo, which may limit its potential applications in medicine.

Future Directions

There are several future directions for research on N-(2-fluorophenyl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide. One potential direction is to further study its anti-cancer properties and potential as a drug delivery system. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields, including medicine, biochemistry, and pharmacology.

Synthesis Methods

The synthesis of N-(2-fluorophenyl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide is a complex process that involves several steps. The first step involves the reaction of 2-fluoroaniline with methyl 4-methoxybenzenesulfonate to produce N-(2-fluorophenyl)-4-methoxybenzenesulfonamide. This intermediate is then reacted with chloroacetyl chloride to produce N-(2-fluorophenyl)-2-chloroacetyl-4-methoxybenzenesulfonamide. Finally, the reaction of this intermediate with methylamine produces this compound.

Scientific Research Applications

N-(2-fluorophenyl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide has been the subject of extensive scientific research due to its potential applications in various fields. In medicine, this compound has been studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cells, including breast cancer, colon cancer, and lung cancer cells. Additionally, this compound has been shown to have anti-inflammatory properties and has been studied for its potential in the treatment of various inflammatory diseases, such as rheumatoid arthritis.
In biochemistry, this compound has been studied for its ability to inhibit the activity of various enzymes, including carbonic anhydrase and acetylcholinesterase. Additionally, this compound has been shown to bind to various proteins, including human serum albumin and alpha-1-acid glycoprotein.
In pharmacology, this compound has been studied for its potential as a drug delivery system. It has been shown to be an effective carrier for various drugs, including doxorubicin and paclitaxel.

Properties

Molecular Formula

C16H17FN2O4S

Molecular Weight

352.4 g/mol

IUPAC Name

N-(2-fluorophenyl)-2-[(4-methoxyphenyl)sulfonyl-methylamino]acetamide

InChI

InChI=1S/C16H17FN2O4S/c1-19(11-16(20)18-15-6-4-3-5-14(15)17)24(21,22)13-9-7-12(23-2)8-10-13/h3-10H,11H2,1-2H3,(H,18,20)

InChI Key

PZONKBOELXESJT-UHFFFAOYSA-N

SMILES

CN(CC(=O)NC1=CC=CC=C1F)S(=O)(=O)C2=CC=C(C=C2)OC

Canonical SMILES

CN(CC(=O)NC1=CC=CC=C1F)S(=O)(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.